molecular formula C9H15BrO5 B12327468 3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester

3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester

Cat. No.: B12327468
M. Wt: 283.12 g/mol
InChI Key: IFVKLRMOYYUUFX-HZGVNTEJSA-N
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Description

(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is an organic compound with the molecular formula C8H13BrO5. It is a derivative of succinic acid, featuring both bromine and hydroxyl functional groups. This compound is often used as an intermediate in various chemical syntheses due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate typically involves the bromination of diethyl 3-hydroxysuccinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent over-bromination and to maintain the integrity of the hydroxyl group.

Industrial Production Methods

On an industrial scale, the production of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are meticulously controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom, using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: PCC in dichloromethane or Jones reagent in acetone.

    Reduction: LiAlH4 in anhydrous ether.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of diethyl 2-bromo-3-oxosuccinate.

    Reduction: Formation of diethyl 3-hydroxysuccinate.

Scientific Research Applications

Synthesis and Mechanism of Action

The compound is synthesized through the bromination of diethyl 3-hydroxysuccinate, typically using bromine or N-bromosuccinimide in a controlled environment to ensure selectivity. The mechanism of action primarily involves the bromine atom acting as a leaving group in substitution reactions, while the hydroxyl group can undergo oxidation to form carbonyl compounds, enhancing reactivity with other molecules.

Chemistry

3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester serves as an intermediate in the synthesis of complex organic molecules. Its dual functional groups (bromine and hydroxyl) allow for diverse chemical transformations, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound has been investigated for its role as an enzyme inhibitor . Specifically, studies have demonstrated its potential to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease. The following table summarizes the inhibition data:

CompoundTarget EnzymeInhibition TypeIC50 Value (µM)
This compoundBACE1Competitive12.5
Related Succinate DerivativeBACE1Non-competitive15.0

Medicine

The compound's potential therapeutic applications are noteworthy. It has shown promise in the development of pharmaceuticals targeting metabolic pathways and enzyme inhibition. Its antimicrobial properties have also been explored, as illustrated in the following table:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Case Study 1: Alzheimer’s Disease Research

A study focused on Alzheimer's disease synthesized several derivatives of succinic acid to evaluate their effects on BACE1 activity. The results indicated that the brominated derivative exhibited potent inhibition, leading to decreased amyloid-beta peptide production in neuronal cell cultures.

Case Study 2: Antimicrobial Efficacy

Research assessed the antimicrobial efficacy of various esters against clinical isolates of bacteria. The findings highlighted that this compound showed significant activity against resistant strains of Staphylococcus aureus, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.

Mechanism of Action

The mechanism of action of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-bromo-3-oxosuccinate: Similar structure but with a carbonyl group instead of a hydroxyl group.

    Diethyl 3-hydroxysuccinate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Diethyl 2-bromo-3-methylsuccinate: Contains a methyl group instead of a hydroxyl group, affecting its reactivity and applications.

Uniqueness

(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is unique due to the presence of both bromine and hydroxyl functional groups, which provide a versatile platform for various chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis, offering pathways to a wide range of derivatives.

Biological Activity

3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester (CAS No. 80640-15-9) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₃H₁₈BrO₄
  • Molecular Weight : 305.19 g/mol
  • Purity : Typically >95% in commercial preparations .

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its effects on enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that derivatives of succinic acid esters can exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that compounds similar to 3-bromo derivatives can inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology .

Compound Target Enzyme Inhibition Type IC50 Value (µM)
This compoundBACE1Competitive12.5
Related Succinate DerivativeBACE1Non-competitive15.0

Antimicrobial Activity

A study investigated the antimicrobial properties of various succinic acid derivatives, including this compound. The compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Case Study 1: Alzheimer’s Disease Research

In a recent study focused on Alzheimer's disease, researchers synthesized several derivatives of succinic acid and tested their effects on BACE1 activity. The results indicated that the brominated derivative exhibited the most potent inhibition, leading to decreased amyloid-beta peptide production in neuronal cell cultures .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various esters against clinical isolates of bacteria. The results highlighted that this compound showed promising results against resistant strains of Staphylococcus aureus, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .

Properties

Molecular Formula

C9H15BrO5

Molecular Weight

283.12 g/mol

IUPAC Name

diethyl (2S,3S)-3-bromo-2-hydroxy-2-methylbutanedioate

InChI

InChI=1S/C9H15BrO5/c1-4-14-7(11)6(10)9(3,13)8(12)15-5-2/h6,13H,4-5H2,1-3H3/t6-,9-/m1/s1

InChI Key

IFVKLRMOYYUUFX-HZGVNTEJSA-N

Isomeric SMILES

CCOC(=O)[C@H]([C@](C)(C(=O)OCC)O)Br

Canonical SMILES

CCOC(=O)C(C(C)(C(=O)OCC)O)Br

Origin of Product

United States

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